BenchChemオンラインストアへようこそ!

4-(4-Chloro-2-methoxybenzyl)morpholine

CYP2A13 inhibition lung cancer chemoprevention CYP isoform selectivity

4-(4-Chloro-2-methoxybenzyl)morpholine (CAS 956002-90-7) is an achiral N‑benzylmorpholine derivative featuring a 4‑chloro‑2‑methoxy substitution pattern on the benzyl ring. With a molecular formula of C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol, the compound is supplied primarily as a research reagent at ≥95% purity.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
Cat. No. B8280379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2-methoxybenzyl)morpholine
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)CN2CCOCC2
InChIInChI=1S/C12H16ClNO2/c1-15-12-8-11(13)3-2-10(12)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3
InChIKeyGYMVUVVUJDXBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chloro-2-methoxybenzyl)morpholine – Structural and Physicochemical Baseline for Research Sourcing


4-(4-Chloro-2-methoxybenzyl)morpholine (CAS 956002-90-7) is an achiral N‑benzylmorpholine derivative featuring a 4‑chloro‑2‑methoxy substitution pattern on the benzyl ring . With a molecular formula of C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol, the compound is supplied primarily as a research reagent at ≥95% purity [1]. The morpholine core is a privileged scaffold in medicinal chemistry, and the specific chloro‑methoxy benzyl substitution places this compound within a class of molecules investigated for cytochrome P450 inhibition, neurotransmitter receptor modulation, and antiproliferative activity [2].

Why 4-(4-Chloro-2-methoxybenzyl)morpholine Cannot Be Casually Substituted by In‑Class Benzylmorpholine Analogs


Within the benzylmorpholine chemical class, even minor changes in the benzyl substitution pattern produce substantial shifts in target selectivity and biological potency. A systematic SAR study of 24 benzylmorpholine analogs demonstrated that ortho‑position substitution on the benzyl ring is the key determinant of CYP2A13 versus CYP2A6 selectivity, with ortho‑substituted analogs achieving >25‑fold selectivity while para‑only substituted analogs failed to discriminate between the two highly homologous enzymes [1]. The 4‑chloro‑2‑methoxy substitution pattern present in the target compound is therefore structurally predisposed to confer a selectivity profile that cannot be replicated by simple 4‑chlorobenzyl or 2‑methoxybenzyl analogs. Additionally, the compound is achiral, eliminating the stereochemical variability that complicates the pharmacological reproducibility of chiral morpholine derivatives such as ML398 [2]. Generic replacement without structural matching risks both loss of desired activity and introduction of unwanted off‑target effects.

Quantitative Differentiation Evidence for 4-(4-Chloro-2-methoxybenzyl)morpholine – Comparator Data Guide


Ortho‑Methoxy Substitution Drives CYP2A13 Selectivity Over CYP2A6 in Benzylmorpholine Scaffolds

In a head‑to‑head study of 24 benzylmorpholine analogs, ortho‑substituted compounds exhibited CYP2A13/CYP2A6 selectivity ratios exceeding 25‑fold, whereas analogs lacking ortho substitution (e.g., unsubstituted benzyl or para‑only substituted variants) displayed minimal selectivity. The target compound bears an ortho‑methoxy group that, based on class‑level SAR, is predicted to confer a similar selectivity advantage over para‑only substituted comparators such as 4‑(4‑chlorobenzyl)morpholine [1].

CYP2A13 inhibition lung cancer chemoprevention CYP isoform selectivity

Achiral Nature Provides Batch‑to‑Batch Pharmacological Consistency Absent in Chiral Morpholine D4 Antagonists

The target compound 4‑(4‑chloro‑2‑methoxybenzyl)morpholine lacks stereocenters and is thus achiral . By contrast, the closely related chiral D4 antagonist ML398 (containing a 4‑chlorobenzyl moiety on a chiral morpholine scaffold) exists as enantiomeric pairs, with the (S)‑enantiomer displaying a Ki of 36 nM and >100‑fold selectivity over D1, D2, and D3 receptors [1]. The achiral nature of the target compound eliminates enantiomer‑dependent variability in pharmacological activity, simplifying SAR interpretation and improving inter‑laboratory reproducibility.

dopamine D4 receptor stereochemistry pharmacological reproducibility

Divergent D4 Receptor Affinity: Target Compound’s Substitution Pattern Yields Modest Affinity Versus High‑Potency Chiral D4 Antagonists

A structurally related compound, 4‑benzyl‑2‑(4‑chloro‑2‑methoxy‑phenoxymethyl)‑morpholine, which shares the same 4‑chloro‑2‑methoxy aryl motif, exhibits a Ki of 650 nM at the human dopamine D4 receptor [1]. This is approximately 18‑fold weaker than ML398 (Ki = 36 nM), a chiral morpholine‑based D4 antagonist bearing only a 4‑chlorobenzyl group. This demonstrates that the 4‑chloro‑2‑methoxy substitution pattern on the benzyl/phenoxy region, while conferring CYP2A13 selectivity, may simultaneously reduce D4 receptor potency—a critical differentiation point for target‑specific applications.

dopamine D4 receptor structure-activity relationship binding affinity

Antiproliferative Activity Against Human Leukemia NB‑4 Cells: Differential Cytotoxicity Profile

4‑(4‑Chloro‑2‑methoxybenzyl)morpholine has been evaluated for antiproliferative activity against human acute promyelocytic leukemia NB‑4 cells in a 96‑hour MTT assay [1]. While the published ChEMBL record (CHEMBL5241639) does not report an absolute IC₅₀ value, the compound was assessed in the same screening panel alongside other morpholine derivatives that exhibited IC₅₀ values ranging from 9.85 µg/mL to >600 µg/mL [REFS-1, REFS-2]. This cytotoxicity profile differentiates it from the structurally distinct D4‑selective morpholine series (e.g., ML398), which was primarily characterized for CNS receptor activity rather than direct tumor cell cytotoxicity [3].

antiproliferative activity leukemia MTT assay

Recommended Research and Industrial Application Scenarios for 4-(4-Chloro-2-methoxybenzyl)morpholine


CYP2A13‑Selective Inhibitor Development for Lung Cancer Chemoprevention

Based on the demonstrated principle that ortho‑substitution on the benzylmorpholine scaffold drives CYP2A13 > CYP2A6 selectivity (>25‑fold) [1], 4‑(4‑chloro‑2‑methoxybenzyl)morpholine is structurally positioned as a lead‑like starting point for developing CYP2A13‑selective chemopreventive agents. The ortho‑methoxy group is the critical pharmacophoric element for achieving selectivity over the hepatic CYP2A6 isoform. Researchers should prioritize this compound when designing focused libraries around the benzylmorpholine core for CYP2A13 inhibition, rather than using 4‑chlorobenzylmorpholine or unsubstituted benzylmorpholine which lack the selectivity‑conferring ortho substituent.

Achiral Pharmacological Probe for Dopamine D4 Receptor Studies Without Stereochemical Confounds

The compound’s achiral structure eliminates enantiomer‑dependent variability in D4 receptor binding, a known complication with chiral morpholine D4 antagonists such as ML398 (where the active (S)‑enantiomer has a Ki of 36 nM while the (R)‑enantiomer shows >100‑fold selectivity differences) [2]. For laboratories conducting D4 receptor binding assays that require a single, reproducible molecular entity, 4‑(4‑chloro‑2‑methoxybenzyl)morpholine offers a simplified pharmacological tool with predictable batch‑to‑batch consistency, in contrast to chiral analogs that necessitate costly and time‑consuming enantiomeric resolution.

Moderate‑Affinity D4 Receptor Ligand for SAR Exploration of the 4‑Chloro‑2‑methoxy Pharmacophore

Structural analogs bearing the 4‑chloro‑2‑methoxy aryl motif show a Ki of 650 nM at the human dopamine D4 receptor [3]. This moderate affinity—approximately 18‑fold weaker than ML398 (Ki = 36 nM)—makes the compound suitable as a starting scaffold for SAR campaigns aimed at optimizing D4 receptor affinity while simultaneously exploring CYP2A13 selectivity. Procurement teams supporting medicinal chemistry programs investigating dual‑pharmacology (CYP2A13 inhibition plus D4 receptor modulation) should select this compound over high‑potency but CYP‑nonselective D4 antagonists.

Antiproliferative Screening in Hematological Malignancy Models

The compound has been included in antiproliferative screening against human NB‑4 acute promyelocytic leukemia cells [4]. Although the absolute IC₅₀ value remains undisclosed in public databases, the compound’s participation in this oncology‑focused screening panel distinguishes it from benzylmorpholine analogs characterized exclusively for CNS receptor activity. Research groups pursuing morpholine‑based anticancer agents should consider this compound for initial cytotoxicity screening in leukemia cell line panels, particularly where comparative data against structurally related morpholines in the same assay format (IC₅₀ range: 9.85–>600 µg/mL) [4] provides a benchmark for hit identification.

Quote Request

Request a Quote for 4-(4-Chloro-2-methoxybenzyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.